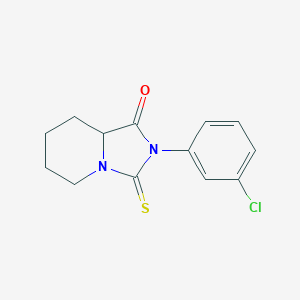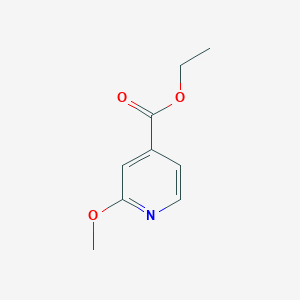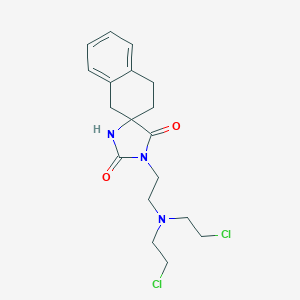
beta-Tethymustine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Tethymustine is a synthetic compound that belongs to the family of nitrogen mustards, which are known for their potent cytotoxicity against cancer cells. The chemical structure of beta-Tethymustine comprises a nitrogen mustard group attached to a thiazolidine ring and a tertiary butyl group. This unique structure confers beta-Tethymustine with excellent antitumor activity and low toxicity, making it a promising candidate for cancer chemotherapy.
Wirkmechanismus
The mechanism of action of beta-Tethymustine involves the formation of DNA adducts, which interfere with DNA replication and transcription, leading to cell death. Beta-Tethymustine preferentially targets rapidly dividing cells, such as cancer cells, by inducing DNA damage and apoptosis. The unique chemical structure of beta-Tethymustine allows it to selectively target cancer cells while sparing normal cells, minimizing toxicity.
Biochemische Und Physiologische Effekte
Beta-Tethymustine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for tumor growth and metastasis. Beta-Tethymustine has also been reported to modulate the expression of various genes involved in cancer progression, including p53, Bcl-2, and VEGF. These effects suggest that beta-Tethymustine has multiple targets and mechanisms of action, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Beta-Tethymustine has several advantages for lab experiments. It is easy to synthesize and purify, and it has low toxicity, making it safe for handling. Beta-Tethymustine also has excellent activity against a wide range of cancer cell lines, making it a versatile tool for in vitro studies. However, beta-Tethymustine has some limitations, including its instability in aqueous solutions, which can limit its use in vivo. Beta-Tethymustine also requires further optimization to improve its pharmacokinetic properties and efficacy in vivo.
Zukünftige Richtungen
Several future directions for beta-Tethymustine research can be explored. One direction is to optimize the synthesis method to improve the yield and purity of beta-Tethymustine. Another direction is to investigate the pharmacokinetics and pharmacodynamics of beta-Tethymustine in vivo to determine its efficacy and toxicity. Combination therapy with other anticancer agents could also be explored to enhance the activity of beta-Tethymustine. Finally, clinical trials could be conducted to evaluate the safety and efficacy of beta-Tethymustine in cancer patients.
Conclusion
Beta-Tethymustine is a promising anticancer agent with potent cytotoxicity against a wide range of cancer cell lines. Its unique chemical structure confers excellent antitumor activity and low toxicity, making it a promising candidate for cancer chemotherapy. The synthesis method of beta-Tethymustine is relatively simple, and it has been extensively studied for its anticancer activity in various preclinical models. Future research directions for beta-Tethymustine include optimizing the synthesis method, investigating its pharmacokinetics and pharmacodynamics in vivo, exploring combination therapy, and conducting clinical trials.
Synthesemethoden
Beta-Tethymustine can be synthesized by the reaction of thiazolidine-2-thione with N,N-di-tert-butyl-2-chloroethylamine hydrochloride in the presence of a base such as sodium hydride. The reaction yields beta-Tethymustine as a yellow oil, which can be purified by column chromatography. The synthesis of beta-Tethymustine is relatively simple and can be scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Beta-Tethymustine has been extensively studied for its anticancer activity in various preclinical models. It has shown potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer. Beta-Tethymustine has also demonstrated efficacy in animal models of cancer, including xenograft and orthotopic models. These studies have provided strong evidence for the potential of beta-Tethymustine as a novel anticancer agent.
Eigenschaften
CAS-Nummer |
198416-57-8 |
|---|---|
Produktname |
beta-Tethymustine |
Molekularformel |
C18H23Cl2N3O2 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
3'-[2-[bis(2-chloroethyl)amino]ethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C18H23Cl2N3O2/c19-7-9-22(10-8-20)11-12-23-16(24)18(21-17(23)25)6-5-14-3-1-2-4-15(14)13-18/h1-4H,5-13H2,(H,21,25) |
InChI-Schlüssel |
MHDZBEQXOYCBJS-UHFFFAOYSA-N |
SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |
Kanonische SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |
Synonyme |
1-(2-(bis(2-chloroethyl)amino)ethyl)spiro(imidazolidine-4,2(1H)3',4'-dihydronaphthalene)-2,5-dione beta-tethymustine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




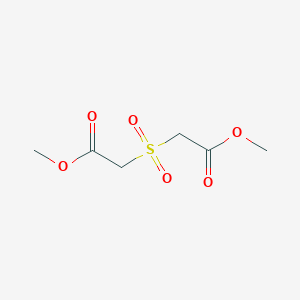
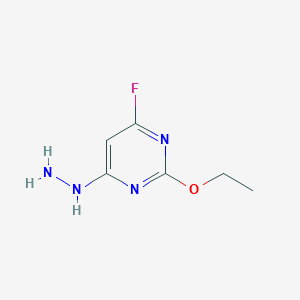

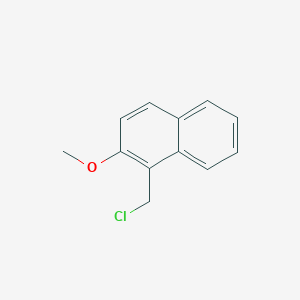

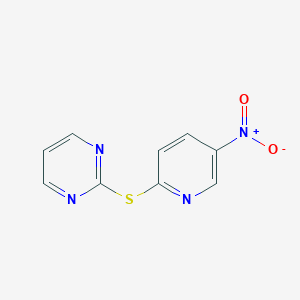
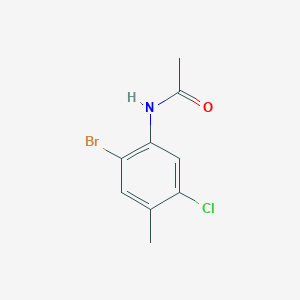
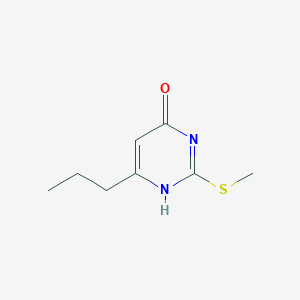
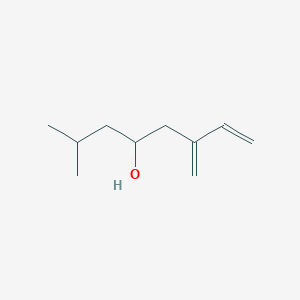
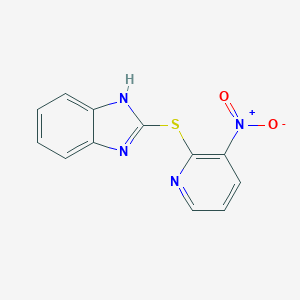
![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)
